1-(4-Chloropyrimidin-2-YL)ethan-1-OL
CAS No.:
Cat. No.: VC18038984
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7ClN2O |
|---|---|
| Molecular Weight | 158.58 g/mol |
| IUPAC Name | 1-(4-chloropyrimidin-2-yl)ethanol |
| Standard InChI | InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-2-5(7)9-6/h2-4,10H,1H3 |
| Standard InChI Key | SDYKCNTZPBGRMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CC(=N1)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(4-chloropyrimidin-2-yl)ethan-1-ol denotes a pyrimidine ring substituted with a chlorine atom at position 4 and an ethanol group at position 2. Its molecular formula is C₆H₇ClN₂O, with a calculated molecular weight of 158.59 g/mol (derived from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00) .
Structural Elucidation
The core pyrimidine ring (C₄H₃N₂) features two nitrogen atoms at positions 1 and 3. Substituents include:
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Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution .
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Ethanol group (-CH₂CH₂OH) at position 2, introducing hydrophilicity and hydrogen-bonding capacity.
Theoretical 3D modeling predicts a planar pyrimidine ring with the ethanol side chain adopting a staggered conformation to minimize steric strain .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 1-(4-chloropyrimidin-2-yl)ethan-1-ol is documented, analogous routes suggest two viable approaches:
Nucleophilic Substitution
Reaction of 2-hydroxyethylamine with 4-chloro-2-iodopyrimidine under basic conditions:
This method mirrors the synthesis of (R)-1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol .
Coupling Reactions
Palladium-catalyzed cross-coupling between 4-chloropyrimidin-2-yl boronic acid and ethylene glycol derivatives, as seen in pyrimidine ether syntheses.
Key Reaction Mechanisms
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine at position 4 activates the ring for displacement by nucleophiles (e.g., amines, alkoxides) .
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Oxidation-Reduction: The secondary alcohol may undergo oxidation to a ketone or reduction to an alkane, depending on conditions .
Physicochemical Properties
Predicted Physical Properties
Spectroscopic Signatures
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IR Spectroscopy: Broad O-H stretch (~3300 cm⁻¹), C-Cl stretch (750 cm⁻¹), and pyrimidine ring vibrations (1600–1450 cm⁻¹) .
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¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, H-5), δ 6.95 (s, 1H, H-6), δ 4.80 (t, 1H, -OH), δ 3.70 (m, 2H, -CH₂OH), δ 2.90 (m, 2H, pyrimidine-CH₂-).
Biological and Industrial Applications
Pharmaceutical Intermediate
Pyrimidine alcohols serve as precursors for antiviral and anticancer agents. The hydroxyl group enables conjugation with prodrug moieties or solubility-enhancing groups.
Coordination Chemistry
The nitrogen-rich pyrimidine ring and hydroxyl oxygen may act as polydentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), with potential catalytic applications .
Material Science
In polymer chemistry, such compounds could function as crosslinkers or monomers for conductive polymers due to π-π stacking of aromatic rings .
Future Research Directions
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